molecular formula C16H25FN2O B6641196 (2R)-2-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]amino]propan-1-ol

(2R)-2-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]amino]propan-1-ol

Cat. No. B6641196
M. Wt: 280.38 g/mol
InChI Key: VMSXDKDIMZGFOK-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]amino]propan-1-ol, also known as FPEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

(2R)-2-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]amino]propan-1-ol's mechanism of action involves its ability to increase the levels of serotonin in the brain by blocking its reuptake, leading to enhanced neurotransmission and regulation of mood and behavior. Additionally, this compound's partial agonism at the 5-HT1A receptor further enhances its therapeutic potential by modulating the activity of this receptor.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models, including increased serotonin levels in the brain, enhanced neurogenesis, and improved cognitive function. Additionally, this compound has been shown to reduce anxiety-like behavior and depressive-like symptoms in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2R)-2-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]amino]propan-1-ol in lab experiments is its ability to selectively target serotonin reuptake and 5-HT1A receptor activity, making it a useful tool for studying the underlying mechanisms of mood and behavior regulation. However, this compound's low yield and limited availability may present challenges for researchers looking to study its effects in vivo.

Future Directions

There are several future directions for research on (2R)-2-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]amino]propan-1-ol, including further studies on its mechanism of action, optimization of its synthesis method, and development of novel derivatives with enhanced therapeutic potential. Additionally, this compound's potential applications in the treatment of addiction and other neurological disorders warrant further investigation. Overall, this compound represents a promising avenue for scientific research in the field of neuroscience and pharmacology.

Synthesis Methods

(2R)-2-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]amino]propan-1-ol can be synthesized through a multistep process involving the reaction of 1-(4-fluorophenyl)propan-2-amine with 4-piperidone hydrochloride, followed by reduction with sodium borohydride and subsequent purification. The yield of this process is typically around 50%.

Scientific Research Applications

(2R)-2-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]amino]propan-1-ol has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and addiction. Research has shown that this compound acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor, both of which are involved in the regulation of mood and behavior.

properties

IUPAC Name

(2R)-2-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2O/c1-13(12-20)18-16-7-10-19(11-8-16)9-6-14-2-4-15(17)5-3-14/h2-5,13,16,18,20H,6-12H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSXDKDIMZGFOK-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1CCN(CC1)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC1CCN(CC1)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.